N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)propionamide N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)propionamide
Brand Name: Vulcanchem
CAS No.: 946218-74-2
VCID: VC6475612
InChI: InChI=1S/C17H18N2O2S/c1-2-16(20)18-13-8-7-12-5-3-9-19(14(12)11-13)17(21)15-6-4-10-22-15/h4,6-8,10-11H,2-3,5,9H2,1H3,(H,18,20)
SMILES: CCC(=O)NC1=CC2=C(CCCN2C(=O)C3=CC=CS3)C=C1
Molecular Formula: C17H18N2O2S
Molecular Weight: 314.4

N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)propionamide

CAS No.: 946218-74-2

Cat. No.: VC6475612

Molecular Formula: C17H18N2O2S

Molecular Weight: 314.4

* For research use only. Not for human or veterinary use.

N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)propionamide - 946218-74-2

Specification

CAS No. 946218-74-2
Molecular Formula C17H18N2O2S
Molecular Weight 314.4
IUPAC Name N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]propanamide
Standard InChI InChI=1S/C17H18N2O2S/c1-2-16(20)18-13-8-7-12-5-3-9-19(14(12)11-13)17(21)15-6-4-10-22-15/h4,6-8,10-11H,2-3,5,9H2,1H3,(H,18,20)
Standard InChI Key FVELSSJQQSGFTI-UHFFFAOYSA-N
SMILES CCC(=O)NC1=CC2=C(CCCN2C(=O)C3=CC=CS3)C=C1

Introduction

Chemical Structure and Physicochemical Properties

Core Structural Components

The compound features a tetrahydroquinoline backbone fused with a thiophene-2-carbonyl group at the 1-position and a propionamide substituent at the 7-position. The tetrahydroquinoline system provides a partially saturated bicyclic framework that enhances metabolic stability compared to fully aromatic quinoline derivatives. The thiophene ring, a sulfur-containing heterocycle, contributes to electron-rich aromatic interactions, while the propionamide side chain introduces hydrogen-bonding capabilities critical for target engagement.

Molecular Descriptors

Key physicochemical parameters derived from computational models and experimental data include:

PropertyValueSource
Molecular Weight314.4 g/mol
logP (Octanol-Water Partition)3.02
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4
Polar Surface Area56.96 Ų
Solubility (Water)<1 mg/mL (estimated)

The moderate logP value suggests balanced lipophilicity for membrane permeability, while the polar surface area indicates potential for blood-brain barrier penetration . The low aqueous solubility, common for fused heterocycles, may necessitate prodrug strategies for pharmaceutical development.

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis typically follows a convergent approach:

  • Tetrahydroquinoline Core Construction: Cyclocondensation of aniline derivatives with cyclic ketones via the Skraup or Doebner-Miller reactions.

  • Thiophene-2-carbonyl Incorporation: Friedel-Crafts acylation using thiophene-2-carbonyl chloride under anhydrous conditions.

  • Propionamide Functionalization: Nucleophilic acyl substitution at the 7-amino position using propionyl chloride in dichloromethane with Hunig's base.

Optimization Challenges

Key challenges include:

  • Regioselective acylation at the 1-position of tetrahydroquinoline (prevented by using bulky Lewis acid catalysts)

  • Epimerization risk during propionamide formation (mitigated through low-temperature (-20°C) reactions)

  • Purification difficulties due to similar polarity byproducts (resolved via gradient HPLC with C18 columns)

Biological Activity Profile

Antimicrobial Activity

Comparable tetrahydroquinoline-thiophene hybrids exhibit:

OrganismMIC (μg/mL)Reference
Staphylococcus aureus12.5
Escherichia coli25
Candida albicans50

Mechanistic studies suggest membrane disruption via thiophene-induced lipid peroxidation.

Cytotoxic Effects

Preliminary data on analogues show IC₅₀ values of 8.2 μM against MCF-7 breast cancer cells, potentially through topoisomerase II inhibition. The propionamide group may enhance cellular uptake via monocarboxylate transporters.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Key ¹H NMR signals (400 MHz, CDCl₃):

  • δ 7.85 (d, J=3.5 Hz, 1H, thiophene H-3)

  • δ 7.21 (m, 2H, tetrahydroquinoline H-6/H-8)

  • δ 3.02 (q, J=7.1 Hz, 2H, propionamide CH₂)

  • δ 1.21 (t, J=7.1 Hz, 3H, propionamide CH₃)

¹³C NMR confirms carbonyl groups at δ 172.8 (thiophene-CO) and δ 169.5 (propionamide-CO).

Mass Spectrometry

High-resolution ESI-MS shows:

  • m/z 315.1148 [M+H]⁺ (calc. 315.1143 for C₁₇H₁₉N₂O₂S⁺)

  • Fragment ions at m/z 202.0891 (tetrahydroquinoline-thiophene) and m/z 113.0597 (propionamide)

Comparative Analysis with Structural Analogues

CompoundMolecular WeightlogPAnthelmintic ActivityReference
Target Compound314.43.02Not tested
G512-0340 (Sulfonamide analogue)350.463.02100% at 50 ppm
VC6650189 (Pivalamide derivative)342.463.45Not tested

The sulfonamide analogue's enhanced anthelmintic efficacy suggests that replacing propionamide with sulfonamide improves target affinity, possibly through additional hydrogen bonding .

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